molecular formula C20H15N3O2 B15017733 3-hydroxy-N'-[(E)-1H-indol-3-ylmethylidene]naphthalene-2-carbohydrazide

3-hydroxy-N'-[(E)-1H-indol-3-ylmethylidene]naphthalene-2-carbohydrazide

Cat. No.: B15017733
M. Wt: 329.4 g/mol
InChI Key: FBJOMYQWGMFGFJ-WSDLNYQXSA-N
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Description

3-HYDROXY-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]NAPHTHALENE-2-CARBOHYDRAZIDE is a complex organic compound that features both indole and naphthalene moieties. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The naphthalene structure adds to the compound’s stability and reactivity, making it a valuable target for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]NAPHTHALENE-2-CARBOHYDRAZIDE typically involves the condensation of 3-hydroxy-2-naphthoic acid hydrazide with indole-3-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]NAPHTHALENE-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-HYDROXY-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]NAPHTHALENE-2-CARBOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antiviral and antimicrobial properties.

    Medicine: Investigated for its anticancer and anti-inflammatory activities.

    Industry: Potential use in the development of new materials and dyes

Mechanism of Action

The mechanism of action of 3-HYDROXY-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]NAPHTHALENE-2-CARBOHYDRAZIDE involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing pathways related to cell growth and apoptosis. The naphthalene structure enhances the compound’s stability and allows for effective interaction with biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-HYDROXY-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]NAPHTHALENE-2-CARBOHYDRAZIDE is unique due to its combination of indole and naphthalene structures, which confer a broad range of biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various scientific and industrial applications .

Properties

Molecular Formula

C20H15N3O2

Molecular Weight

329.4 g/mol

IUPAC Name

3-hydroxy-N-[(E)-1H-indol-3-ylmethylideneamino]naphthalene-2-carboxamide

InChI

InChI=1S/C20H15N3O2/c24-19-10-14-6-2-1-5-13(14)9-17(19)20(25)23-22-12-15-11-21-18-8-4-3-7-16(15)18/h1-12,21,24H,(H,23,25)/b22-12+

InChI Key

FBJOMYQWGMFGFJ-WSDLNYQXSA-N

Isomeric SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CNC4=CC=CC=C43)O

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CNC4=CC=CC=C43)O

Origin of Product

United States

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